2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile
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Overview
Description
2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile can exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile in lab experiments is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile. One area of focus could be the development of more potent derivatives of this compound for use in cancer and inflammatory disease treatment. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of biomedical research. Finally, studies could be conducted to evaluate the safety and toxicity of this compound in vivo, which could help to further inform its potential as a drug candidate.
Synthesis Methods
The synthesis of 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile involves the reaction of 4-bromo-2-formylphenol with methyl indolizine-1-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with cyanogen bromide to yield the final compound.
Scientific Research Applications
2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-cancer properties, with studies indicating that it can induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[(4-bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-14-4-5-17(12(7-14)10-21)22-11-13-9-20-6-2-1-3-16(20)15(13)8-19/h1-7,9-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZNXYEEPSUAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)COC3=C(C=C(C=C3)Br)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.